Gold sulfide (Au2S) Gold sulfide (Au2S)
Brand Name: Vulcanchem
CAS No.: 1303-60-2
VCID: VC20969148
InChI: InChI=1S/2Au.H2S/h;;1H2/q;+1;/p-1
SMILES: [SH-].[Au].[Au+]
Molecular Formula: Au2S
Au2HS
Molecular Weight: 427.01 g/mol

Gold sulfide (Au2S)

CAS No.: 1303-60-2

Cat. No.: VC20969148

Molecular Formula: Au2S
Au2HS

Molecular Weight: 427.01 g/mol

* For research use only. Not for human or veterinary use.

Gold sulfide (Au2S) - 1303-60-2

Specification

CAS No. 1303-60-2
Molecular Formula Au2S
Au2HS
Molecular Weight 427.01 g/mol
IUPAC Name gold;gold(1+);sulfanide
Standard InChI InChI=1S/2Au.H2S/h;;1H2/q;+1;/p-1
Standard InChI Key NQSHARDUOZPOKY-UHFFFAOYSA-M
SMILES [SH-].[Au].[Au+]
Canonical SMILES [SH-].[Au].[Au+]

Introduction

Physical and Chemical Properties

Gold(I) sulfide (Au2S) is characterized by its distinctive cubic crystal structure and unusual bonding arrangement. The compound has a molecular weight of 427.01 g/mol and is also known by alternative names such as digold sulphide and gold monosulfide. Its chemical identity is captured through various standard identifiers including:

Basic Properties

PropertyValue
Chemical FormulaAu2S
CAS Number1303-60-2
IUPAC Namegold;gold(1+);sulfanide
Molecular Weight427.01 g/mol
Crystal StructureSimple cubic
ColorBlack
StabilityDecomposes above 240°C
Au2S displays relatively low bulk modulus compared to other gold compounds, indicating certain mechanical properties that may be advantageous for specific applications . This relatively low stiffness is likely related to its unique bonding characteristics.

Electronic Structure

The electronic configuration of Au2S presents distinctive features resulting from the interaction between gold and sulfur atoms. The compound exhibits mixed covalent/ionic bonding characteristics, with the high electronegativity of both gold (2.54) and sulfur (2.58) leading to predominantly covalent rather than ionic bonds . This similarity in electronegativity values creates a bonding scenario that defies conventional categorization as either purely ionic or metallic.

Crystal Structure

Gold(I) sulfide possesses a simple cubic crystal structure with unique atomic coordination patterns that contribute to its distinctive properties.

Structural Arrangement

The unit cell of Au2S contains six atoms: four gold atoms in linear coordination and two sulfur atoms in tetrahedral coordination . This arrangement creates a three-dimensional network with no internal degrees of freedom, meaning there are no structural parameters that can vary while maintaining the crystal symmetry.

Bonding Configuration

Synthesis Methods

Several methods have been developed for the synthesis of gold(I) sulfide, each resulting in products with potentially different characteristics.

Hydrogen Sulfide Method

One common approach involves the reaction of gold chloride with hydrogen sulfide gas. This method typically proceeds via the reduction of trivalent gold (Au³⁺) to monovalent gold (Au⁺) during the reaction process:
2AuCl₃ + 3H₂S → Au₂S + 6HCl + 2S

Purification Challenges

The synthesis of pure Au2S presents several challenges, including:

  • Prevention of oxidation/reduction side reactions

  • Removal of residual sulfur from the product

  • Avoidance of hydrolysis into gold oxides or hydroxides

  • Verification of proper stoichiometry in the final product

Computational Challenges

One of the most fascinating aspects of gold(I) sulfide is the unexpected difficulty it presents for computational modeling despite its structural simplicity.

Density Functional Theory Limitations

Gold(I) sulfide represents a significant challenge for standard computational approaches such as density functional theory (DFT). The compound's unique bonding arrangement creates what computational chemists call "static correlation effects" that standard DFT methods struggle to capture accurately .

Modeling Discrepancies

Research has revealed striking discrepancies between experimental measurements and DFT predictions for Au2S. Some computational studies have reported errors as high as 20% in equilibrium volume and even 400% in bulk modulus calculations. These significant deviations highlight the limitations of conventional computational approaches when dealing with compounds exhibiting strong multi-reference character.

Multi-Reference Character

Research Applications

Gold(I) sulfide has attracted attention in various fields of research due to its unique properties and potential applications.

Materials Science

In materials science, Au2S is studied for its potential in creating two-dimensional materials with extraordinary properties. Research indicates that monolayers of gold sulfide may exhibit exceptional thermal conductivity and flexibility, making them candidates for applications in flexible electronics and thermal management systems.

Nanotechnology

Au2S nanoparticles have been investigated as precursors for gold nanoparticles in biosensing and imaging applications. The controlled decomposition of Au2S can be utilized to generate gold nanostructures with specific properties tailored for particular applications.

Electronic Applications

The electronic properties of Au2S make it potentially useful in semiconductor applications. Theoretical calculations suggest that certain forms of Au2S may exhibit semiconductor behavior with a direct band gap, which would be favorable for optoelectronic applications such as photodetectors and solar cells.

Comparative Analysis

When compared to other metal sulfides and gold compounds, Au2S displays several distinctive characteristics that set it apart.

Comparison with Gold(III) Sulfide (Au2S3)

PropertyAu2SAu2S3
Gold Oxidation State+1+3
ColorBlackBlack
StabilityModerateLower
Synthesis ComplexityModerateHigher
Bond CharacterPredominantly covalentMore ionic character

Comparison with Other Metal Sulfides

Unlike many transition metal sulfides that exhibit predominantly ionic bonding, Au2S features unusual covalent bonding due to the similar electronegativities of gold and sulfur. This distinguishes it from compounds such as zinc sulfide (ZnS) or copper(I) sulfide (Cu2S), which display more conventional bonding patterns.

Thermal Properties

The thermal behavior of Au2S provides important insights into its stability and potential applications.

Thermal Stability

Gold(I) sulfide decomposes at temperatures above approximately 240°C, breaking down into elemental gold and sulfur:
Au2S → 2Au + S
This property has been exploited in certain applications where controlled decomposition is desired to generate gold nanostructures.

Thermal Conductivity

Studies on gold sulfide monolayers have revealed interesting thermal transport properties. Certain structural forms of Au2S monolayers exhibit anisotropic phonon properties with potentially ultralow lattice thermal conductivity, which could make them promising candidates for thermoelectric applications.

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